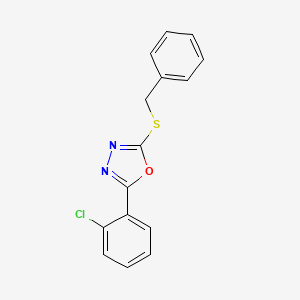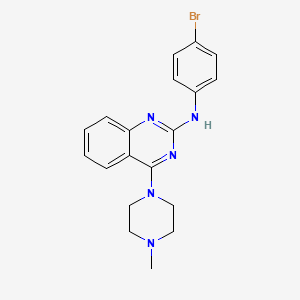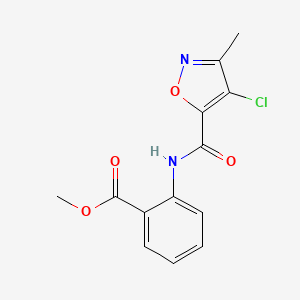![molecular formula C16H14F3NO3 B5593769 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 5611-02-9](/img/structure/B5593769.png)
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H14F3NO3 and its molecular weight is 325.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.09257779 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activity
- Antimicrobial Applications : Some benzamide derivatives have shown significant antimicrobial and antitubercular activities, suggesting potential use in developing new antimicrobial agents. Specifically, novel trihydroxy benzamido azetidin-2-one derivatives have been synthesized and screened for antimicrobial and antitubercular activities, indicating the emergence of new antimicrobial compounds (Ilango & Arunkumar, 2011).
Polymer Synthesis and Material Properties
- Polymer Synthesis : Research on the synthesis of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain has contributed to the development of polymers with good solubility in strong organic solvents, high glass-transition temperatures, and good thermal stability. Such polyimides could be useful for various industrial applications due to their enhanced material properties (Liu et al., 2002).
Material Science and Engineering
- Material Engineering Applications : The study of new aromatic diamines substituted with a trifluoromethyl group in the side chain for the preparation of polyimides highlights the role of these compounds in creating materials with desirable properties like good solubility and thermal stability. This research indicates the potential for benzamide derivatives in developing advanced materials for engineering and technology sectors (J. Liu et al., 2002).
Drug Development and Biological Applications
- Cancer Research : Benzamide derivatives have been evaluated for their antitumor activity against cancer stem cells, demonstrating potential applications in cancer research and therapy. For instance, compounds designed with 3,4-dimethoxy substituents have shown activity against colon cancer cell lines, highlighting their potential in developing novel anticancer therapies (Bhat et al., 2016).
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-13-8-7-10(9-14(13)23-2)15(21)20-12-6-4-3-5-11(12)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPXBYLYTOMONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350411 |
Source


|
| Record name | 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5611-02-9 |
Source


|
| Record name | 3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)
![N-[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-4-methylbenzamide](/img/structure/B5593714.png)
![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1,9-dioxaspiro[5.5]undec-4-yl{2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5593739.png)


![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5593771.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)

![9-Tert-butyl-3,5-dimethyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione](/img/structure/B5593792.png)
![2-{2-[ethyl(3-methylphenyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5593794.png)
